2-(1h-Imidazol-1-yl)propan-1-ol

描述

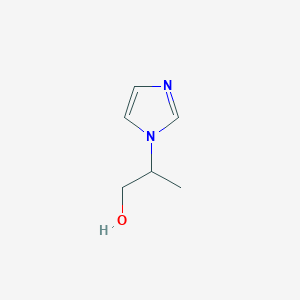

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-imidazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCDHZMTZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276067 | |

| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-72-1, 68132-83-2 | |

| Record name | β-Methyl-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191725-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha(or beta)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068132832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, .alpha.(or .beta.)-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α(or β)-methyl-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Imidazole Derivatives in Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of organic chemistry, and among the vast array of heterocyclic compounds, imidazole (B134444) derivatives hold a privileged position. nih.gov The historical journey of imidazole chemistry began in 1858 with Heinrich Debus's first synthesis of the parent imidazole ring. This five-membered aromatic ring, containing two non-adjacent nitrogen atoms, is a versatile scaffold that is soluble in water and other polar solvents. nih.govnih.gov Its amphoteric nature, meaning it can act as both an acid and a base, further contributes to its chemical reactivity and utility. nih.gov

The significance of the imidazole nucleus is profoundly highlighted by its presence in fundamental biological molecules such as the amino acid histidine, histamine, and purine (B94841) bases, which are integral to DNA. nih.gov This natural prevalence underscores the inherent biocompatibility and functional importance of the imidazole ring. In the realm of medicinal chemistry, imidazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govacs.org The development of cimetidine, a blockbuster drug for ulcer treatment containing an imidazole ring, was a landmark achievement that solidified the therapeutic potential of this heterocyclic system and spurred further research.

The versatility of the imidazole ring extends beyond medicine into materials science and catalysis. Its ability to act as a ligand for metal coordination has led to the development of novel supramolecular complexes with enhanced properties. Furthermore, the functionalization of the imidazole ring allows for the creation of a diverse library of compounds with tailored electronic and steric properties, making it a valuable building block in the synthesis of complex molecules. nih.govorganic-chemistry.org

Significance of Propanol Moieties in Bioactive Compounds

The propanol (B110389) moiety, a three-carbon alcohol, is another critical structural feature that frequently appears in bioactive compounds. The hydroxyl (-OH) group of the propanol unit is a key functional group that can participate in hydrogen bonding, a fundamental interaction in biological systems. This ability to form hydrogen bonds significantly influences a molecule's solubility, membrane permeability, and binding affinity to biological targets such as enzymes and receptors.

The presence of a propanol group can also introduce chirality into a molecule, as the carbon atom bearing the hydroxyl group can be a stereocenter. This is of paramount importance in pharmacology, as different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different biological activities. For instance, the (S)-enantiomer of a compound might be a potent therapeutic agent, while the (R)-enantiomer could be inactive or even toxic. The stereochemistry of the propanol moiety can, therefore, be a critical determinant of a compound's efficacy and safety profile.

Furthermore, the propanol backbone provides a flexible linker that can orient other functional groups in a specific spatial arrangement, which is crucial for optimal interaction with a biological target. This structural flexibility allows for the fine-tuning of a molecule's shape and conformational properties to maximize its biological effect.

Rationale for Dedicated Academic Inquiry into 2 1h Imidazol 1 Yl Propan 1 Ol

Pioneering Synthetic Routes for this compound and Analogues

The synthesis of this compound and related structures is built upon foundational organic reactions, which have been refined over time for improved efficiency and yield.

Multi-Step Conversions and Reaction Optimization

The construction of imidazole-containing propanols often involves multi-step synthetic sequences that allow for precise control over the final molecular architecture. A common strategy for analogous 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols begins with appropriately substituted ketones. These ketones undergo a Mannich reaction, followed by the introduction of the imidazole ring and subsequent reduction of the keto group to the final alcohol. nih.gov

A general synthetic pathway involves:

Mannich Base Formation : An aromatic ketone is reacted with formaldehyde (B43269) and a secondary amine to form a Mannich base.

Imidazole Substitution : The Mannich base is then reacted with imidazole, which displaces the amine to form a 1-aryl-3-(1H-imidazol-1-yl)propan-1-one derivative. This reaction is typically carried out by heating the reactants in water. nih.gov

Ketone Reduction : The final step is the reduction of the ketone to a secondary alcohol, commonly achieved using sodium borohydride (B1222165) in an alcoholic solvent.

Optimization of these steps is crucial for achieving high yields. For instance, the synthesis of the ketone intermediate, 1-aryl-3-(1H-imidazol-1-yl)propan-1-one, proceeds by refluxing the corresponding Mannich base with a twofold excess of imidazole in water for several hours, yielding a product pure enough for the subsequent reduction step without extensive purification. nih.gov

For the specific synthesis of this compound, a key reaction is the nucleophilic substitution of imidazole onto a three-carbon chain. A prevalent method involves the reaction of imidazole with propylene (B89431) oxide or a related synthon like 1-chloro-2-propanol. The regioselectivity of the ring-opening of propylene oxide by imidazole is a critical factor, typically favoring the attack at the less hindered carbon atom to yield the desired secondary alcohol.

Another key precursor for related structures is imidazol-1-yl-acetic acid, used in the synthesis of zoledronic acid. Its synthesis involves the condensation of benzyl (B1604629) alcohol and chloroacetyl chloride, followed by reaction with imidazole and subsequent deprotection. sciforum.net

Table 1: Multi-Step Synthesis of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Analogues This table is interactive and can be sorted by clicking on the headers.

| Step | Reactants | Reagents/Conditions | Product | Ref |

|---|---|---|---|---|

| 1 | Acetophenone, Formaldehyde, Dimethylamine HCl | Reflux | 3-Dimethylamino-1-phenylpropan-1-one hydrochloride (Mannich base) | nih.gov |

| 2 | 3-Dimethylamino-1-phenylpropan-1-one hydrochloride, Imidazole | Water, Reflux (5 hours) | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | nih.gov |

| 3 | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | Sodium borohydride, Methanol (B129727) | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | nih.gov |

Catalyst Development in Imidazole Alkylation Reactions

The N-alkylation of imidazole is a cornerstone of synthesizing compounds like this compound. Research has focused on developing efficient and selective catalysts to facilitate this transformation.

Phase transfer catalysis (PTC) has been demonstrated as a useful method for the selective N-alkylation of imidazole. This technique, particularly in solid-liquid conditions without a solvent, can produce high yields while successfully preventing the common side reaction of quaternization, where the second nitrogen atom of the imidazole ring is also alkylated. tandfonline.com

Heterogeneous catalysts offer advantages in terms of reusability and simplified workup. Alkali-metal promoted carbons (such as Na+- and Cs+-Norit) have been employed as solid-base catalysts for the alkylation of imidazole with alkyl halides. rsc.org The use of cesium-promoted carbon, in particular, has shown high yields, which can be further enhanced by ultrasound activation. rsc.org

For more complex functionalizations, palladium-catalyzed reactions have been developed. While often used for C-H arylation, these catalytic systems can be adapted for N-alkylation. nih.gov A strategy involving a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on one of the imidazole nitrogens allows for regioselective N-alkylation on the unprotected nitrogen. nih.gov Furthermore, metal-free conditions have been developed for the N-allylation and alkylation of imidazoles using Morita–Baylis–Hillman (MBH) adducts, showcasing a move towards more sustainable catalytic systems. nih.gov

Table 2: Catalytic Methods for N-Alkylation of Imidazole This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Reaction Type | Key Features | Ref |

|---|---|---|---|

| Solid-Liquid Phase Transfer Catalysis | N-Alkylation | Solvent-free, high selectivity, avoids quaternization. | tandfonline.com |

| Cs+-Norit Carbon | N-Alkylation | Solid-base heterogeneous catalyst, high yields, enhanced by ultrasound. | rsc.org |

| Palladium Complexes | N-Alkylation | Used with protecting groups (e.g., SEM) for regioselectivity. | nih.gov |

| None (with MBH adducts) | N-Alkylation | Metal-catalyst-free, proceeds via aza-Michael addition or allylic substitution. | nih.gov |

| Copper(I) Iodide (CuI) | N-Arylation | Efficient for forming N-aryl bonds, a related functionalization. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for imidazole derivatives, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. ijprt.org

Sustainable Solvents and Solvent-Free Methodologies

A significant focus of green synthesis is the replacement of volatile and toxic organic solvents. ijprt.org Deep Eutectic Solvents (DESs), such as those formed from choline (B1196258) chloride with urea (B33335) or glycerol, have emerged as effective and "green" reaction media for the synthesis of imidazole derivatives. researchgate.netmdpi.com These solvents can act as both the medium and catalyst, are often biodegradable, and can be recycled. researchgate.net For example, a ternary DES composed of dimethyl urea, SnCl2, and HCl has been used as a recyclable dual solvent-catalyst for the one-pot synthesis of substituted imidazoles with good to excellent yields. researchgate.net

Bio-based solvents like ethyl lactate, derived from biomass fermentation, offer another sustainable alternative. tandfonline.com Syntheses of imidazoles have been successfully carried out in ethyl lactate, which is biodegradable and non-corrosive, often eliminating the need for a catalyst and simplifying product isolation. tandfonline.com

Solvent-free reaction conditions represent an ideal green chemistry scenario. The N-alkylation of imidazole has been achieved under solvent-free conditions using phase transfer catalysis or by reacting with alkylating agents in the presence of a solid base like powdered potassium carbonate. tandfonline.comajgreenchem.com These methods not only reduce solvent waste but can also lead to shorter reaction times and easier product purification. ajgreenchem.comresearchgate.net

Microwave and Photochemical Activation Techniques

Alternative energy sources are a key aspect of green chemistry, offering enhancements over conventional heating methods. Microwave irradiation has become a popular technique for synthesizing imidazole derivatives. derpharmachemica.comnih.gov This method often leads to dramatic reductions in reaction times, increased yields, and fewer by-products compared to conventional heating. nih.govniscpr.res.in Many microwave-assisted syntheses of imidazoles are performed in one-pot, multicomponent reactions, further improving efficiency. nih.govniscpr.res.in Solvent-free microwave-assisted synthesis on a solid support like acidic alumina (B75360) represents a particularly green and efficient protocol. researchgate.net

Photochemical methods, utilizing visible light as a clean energy source, are also gaining traction. mdpi.com The synthesis of functionalized imidazole derivatives can be achieved using organophotocatalysts or metal complexes that absorb light from LEDs. mdpi.comresearchgate.net These reactions proceed under mild conditions and allow for unique chemical transformations, such as C-H functionalization, that can be difficult to achieve with traditional thermal methods. mdpi.com

Biocatalytic Approaches to Imidazole Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. nih.gov For the synthesis of chiral alcohols like this compound, enzymes are particularly valuable.

Alcohol dehydrogenases (ADHs) are widely used for the enantioselective reduction of ketones to produce chiral alcohols. nih.gov Both (R)- and (S)-specific ADHs are available and accept a broad range of substrates, making them suitable for producing a specific enantiomer of the target compound. nih.gov This enzymatic approach avoids the need for stoichiometric amounts of chiral chemical reducing agents. nih.gov

Lipases, such as porcine pancreatic lipase (B570770) (PPL), have also been employed as biocatalysts in the synthesis of imidazole-fused heterocycles. rsc.org These enzymes can catalyze the formation of C-N bonds under moderate conditions with high selectivity and yield. rsc.org Furthermore, engineered enzymes like PLP-dependent aldolases are being developed to catalyze the formation of C-C bonds to produce chiral 1,2-amino alcohols containing various heterocyclic groups, a route that could be adapted for imidazole derivatives. acs.org The use of whole-cell biotransformations is another strategy that can simplify processes by avoiding enzyme isolation and providing inherent cofactor regeneration. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure this compound is a critical aspect of its development, as the biological and catalytic properties of chiral compounds are often enantiomer-dependent. dergipark.org.tr The presence of a stereogenic center at the second carbon of the propanol chain gives rise to two enantiomers, (R)- and (S)-2-(1H-imidazol-1-yl)propan-1-ol. Advanced synthetic methodologies focus on producing these enantiomers in high purity through stereoselective synthesis or by separating the racemic mixture.

Asymmetric Catalysis in Propanol Functionalization

Asymmetric catalysis offers an efficient route to directly obtain one enantiomer of this compound in excess. This approach involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction that forms the chiral center. A primary strategy is the asymmetric reduction of a ketone precursor, 2-(1H-imidazol-1-yl)propan-2-one.

Recent advancements have highlighted the use of organocatalysts and transition-metal catalysts for such transformations. nih.gov For instance, chiral catalysts derived from BINOL or cinchona alkaloids have been successfully employed in the asymmetric allylation of imines, a related transformation for creating chiral amines. nih.gov In a similar vein, the reduction of the corresponding ketone can be achieved using chiral borane (B79455) reagents or through catalytic transfer hydrogenation with catalysts like those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. A notable example, although on a related phenylethanol derivative, involves the reduction of a 2-(1H-imidazol-1-yl)-1-phenylethanone using a RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst, which yields the corresponding (S)-alcohol with high enantioselectivity. researchgate.net This methodology is directly applicable to the synthesis of the target propanol enantiomers.

Another powerful technique is the asymmetric hydroboration of an alkene precursor, 1-(1H-imidazol-1-yl)prop-2-ene. This reaction, often catalyzed by chiral rhodium or iridium complexes, or more recently, cost-effective iron catalysts with chiral iminopyridine oxazoline (B21484) (IPO) ligands, can establish the chiral center with the hydroxyl group at the desired position with high regio- and enantioselectivity. organic-chemistry.org

Diastereoselective Synthetic Strategies

Diastereoselective synthesis provides an alternative to direct asymmetric catalysis. This method involves reacting a racemic starting material with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated by conventional techniques like crystallization or chromatography. wikipedia.org

A common strategy begins with a chiral precursor. For example, starting the synthesis with an enantiomerically pure amino alcohol, such as (S)-alaninol, can lead to the formation of a specific stereoisomer of the final product. nih.gov The inherent chirality of the starting material directs the formation of the subsequent stereocenter.

Another approach is the derivatization of racemic this compound with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid, mandelic acid), to form diastereomeric salts. wikipedia.org These salts possess different solubilities, allowing for the selective crystallization of one diastereomer from the solution. After separation, the chiral auxiliary is cleaved to yield the desired enantiomer of this compound. While effective, this method has the drawback of requiring stoichiometric amounts of the chiral auxiliary and a subsequent removal step. wikipedia.org

Chromatographic and Crystallization-Based Enantioseparation

When a racemic mixture of this compound is synthesized, the enantiomers must be separated. Chiral resolution is the process of separating a racemate into its individual enantiomers. wikipedia.org

Chromatographic Enantioseparation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. dergipark.org.trmdpi.com The separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are particularly effective. dergipark.org.trmdpi.com For structurally related (arylalkyl)azole compounds, amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated excellent separation capabilities. dergipark.org.trmdpi.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like methanol or ethanol), is crucial for achieving optimal resolution. dergipark.org.tr

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Mobile Phase | n-Hexane/Methanol (70:30, v/v) | Acetonitrile/Water |

| Flow Rate | 0.2 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Observation | Baseline separation with good resolution. Increasing hexane (B92381) content can enhance selectivity. dergipark.org.tr | Effective for separating isomers with minor structural differences. mdpi.com |

Crystallization-Based Enantioseparation

Crystallization offers a scalable method for chiral resolution. wikipedia.org

Preferential Crystallization (or Resolution by Entrainment): This technique is applicable to the small percentage of racemates (5-10%) that crystallize as conglomerates, which are physical mixtures of enantiomerically pure crystals. wikipedia.orgmdpi.com In this process, a supersaturated solution of the racemate is seeded with a pure crystal of one enantiomer, inducing the crystallization of that same enantiomer. wikipedia.org

Crystallization of Diastereomeric Salts: As mentioned in the diastereoselective strategies, reacting the racemic alcohol with a chiral resolving agent forms diastereomeric salts. The separation is then achieved by fractional crystallization, exploiting the different solubilities of the diastereomeric products. This is the most common crystallization method for chiral resolution. wikipedia.org

Elucidating the Reaction Profile of the Imidazole Core

The imidazole ring is an electron-rich heteroaromatic system, rendering it susceptible to various electrophilic and nucleophilic reactions. Its amphoteric nature further broadens its reactivity, allowing for both protonation and deprotonation.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The imidazole nucleus is generally prone to electrophilic attack. globalresearchonline.net Due to the presence of two nitrogen atoms, the ring is electron-rich and thus activated towards electrophiles. globalresearchonline.netjchemrev.com Theoretical calculations and experimental evidence suggest that electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions. uobabylon.edu.iqnih.gov Attack at the C2 position is less favored as it proceeds through a less stable carbocation intermediate. uobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq For instance, nitration can be achieved using a mixture of nitric and sulfuric acid. uobabylon.edu.iq

Conversely, nucleophilic aromatic substitution on the imidazole ring is less common unless the ring is substituted with strongly electron-withdrawing groups. globalresearchonline.net The electron-rich nature of the ring generally disfavors attack by nucleophiles. globalresearchonline.net However, computational studies on the reaction of imidazole with 2-bromo-1-arylethanones have provided insights into the nucleophilic substitution mechanism. semanticscholar.orgsemanticscholar.org These studies utilize Density Functional Theory (DFT) to analyze the frontier molecular orbitals (FMOs) and predict the reactivity. semanticscholar.orgsemanticscholar.org

Protonation and Tautomerization Dynamics

The imidazole ring contains a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The pyridine-like nitrogen has a lone pair of electrons in an sp2 hybrid orbital, which is basic and readily available for protonation. globalresearchonline.net The pyrrole-like nitrogen's lone pair is part of the aromatic sextet and is thus less basic. globalresearchonline.net The ability of the imidazole ring to be protonated is a key aspect of its chemistry and is crucial in many biological systems where it is found in the amino acid histidine. nih.govnih.gov

Imidazole exists in two equivalent tautomeric forms due to the migration of a proton between the two nitrogen atoms. This tautomerism is a dynamic process, and the predominant tautomer can be influenced by the substituent and the surrounding environment. nih.gov In the case of this compound, the "1H" designation specifies the tautomeric form where the hydrogen is on the nitrogen at position 1. The protonation state and tautomeric form have a significant impact on the chemical shifts observed in NMR spectroscopy, providing a powerful tool for their study. nih.govmeihonglab.com

Functionalization of the Hydroxyl Group in this compound

The primary alcohol functionality in this compound offers a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties.

Esterification and Etherification Reactions for Structural Diversity

The hydroxyl group can be readily converted into esters and ethers, providing a straightforward strategy for introducing structural diversity. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. masterorganicchemistry.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method for this transformation. masterorganicchemistry.com Enzymatic esterification, using lipases, has also emerged as a valuable technique, offering high selectivity under mild conditions. medcraveonline.com A number of studies have reported the synthesis of ester derivatives of similar imidazole-containing alcohols, highlighting the utility of this approach for generating compounds with potential biological activities. nih.govresearchgate.netnih.gov

Etherification, the conversion of the alcohol to an ether, can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Oxidation and Reduction Chemistry of the Alcohol Functionality

The primary alcohol group of this compound can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. A variety of reagents can be employed for this transformation, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) for the selective oxidation to the aldehyde, to stronger oxidizing agents like potassium permanganate (B83412) or chromic acid for the formation of the carboxylic acid. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has also been a subject of investigation. semanticscholar.org

While the hydroxyl group itself is not typically reduced, the molecule can be a precursor for the synthesis of other functional groups that can undergo reduction. For instance, if the alcohol is first oxidized to a ketone, the ketone can then be reduced back to a secondary alcohol or further to a methylene (B1212753) group. The reduction of a ketone intermediate to an alcohol is a key step in the synthesis of some imidazole derivatives.

Rational Design and Synthesis of Advanced this compound Derivatives

The rational design of advanced derivatives of this compound leverages the reactivity of both the imidazole core and the hydroxyl group to create molecules with specific properties. For example, the synthesis of chiral analogs can be achieved using enantioselective methods, which is particularly relevant for applications in asymmetric catalysis or for developing compounds with specific biological activities.

The synthesis of such derivatives often involves multi-step sequences. For instance, a common strategy involves the initial reaction of imidazole with a suitable electrophile to form the substituted imidazole core, followed by modifications of the side chain. rsc.org The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, for example, has been achieved by reacting imidazole with substituted bromoacetophenones, followed by reduction of the resulting ketone. researchgate.net The choice of starting materials and reaction conditions allows for the regiocontrolled synthesis of a wide variety of substituted imidazoles. rsc.org

Table of Reaction Types and Examples

| Reaction Type | Reagent/Conditions | Product Type |

| Imidazole Core Reactions | ||

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitroimidazole derivative |

| Electrophilic Halogenation | Br₂ in CHCl₃ | Bromoimidazole derivative |

| Nucleophilic Substitution | Alkyl halide, base | N-alkylated imidazole |

| Hydroxyl Group Reactions | ||

| Esterification | Carboxylic acid, acid catalyst | Ester derivative |

| Etherification | Alkyl halide, base (Williamson) | Ether derivative |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Imidazole-propanal derivative |

| Oxidation (to carboxylic acid) | KMnO₄ or H₂CrO₄ | Imidazole-propanoic acid derivative |

Creation of Prodrugs and Bioconjugates

The hydroxyl and imidazole functionalities of this compound are ideal handles for the creation of prodrugs. Prodrug strategies are often employed to improve a drug molecule's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

Ester Prodrugs: The secondary alcohol can be readily esterified with various carboxylic acids to form ester prodrugs. These esters are typically designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent drug. For instance, the synthesis of aromatic ester derivatives of the related compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, has been reported to enhance antifungal activity. nih.gov In one study, a series of aromatic biphenyl (B1667301) ester derivatives were synthesized and showed significantly higher activity against Candida species than the parent compound. nih.gov This suggests that the ester linkage can effectively mask the polar hydroxyl group, potentially improving membrane penetration, before being cleaved at the target site.

Carbamate Prodrugs: Similarly, the hydroxyl group can be converted into a carbamate. Carbamates of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have also been synthesized and evaluated for their biological activities. nih.gov

Bioconjugation: The imidazole ring and the propanol moiety can also be utilized for bioconjugation, the process of linking the molecule to larger biomolecules like peptides, proteins, or polymers. For example, the related compound 3-(1H-imidazol-1-yl)propan-1-amine has been used as a linker to be condensed with carboxylic acids, a strategy that could be adapted for bioconjugation purposes. mdpi.com Such conjugates can be designed for targeted drug delivery or to enhance the half-life of the molecule in circulation.

Scaffold Modification for Structure-Activity Relationship (SAR) Exploration

Systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationships (SAR), which dictates how chemical structure influences biological activity.

The core structure of this compound consists of an imidazole ring linked to a propanol backbone. Both parts of the molecule can be systematically altered to probe their importance for biological interactions. Research on analogous imidazole-containing compounds has provided valuable insights into potential SAR strategies.

Modifications of the Propanol Chain:

Esterification and Etherification: As mentioned, converting the hydroxyl group to esters or ethers can modulate lipophilicity and membrane permeability. Introducing bulky or hydrophobic groups, such as biphenyl esters, at the propanol chain has been shown to enhance membrane penetration.

Chirality: The carbon bearing the hydroxyl group is a chiral center. The stereochemistry at this position can be critical for biological activity. Enantioselective synthesis can produce specific stereoisomers, which often exhibit different potencies. For example, in a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the (-) isomers were found to be up to 500 times more active as antifungal agents than the (+) isomers, highlighting the importance of stereochemistry for target binding. nih.govresearchgate.net

Modifications of the Imidazole Ring:

Substitution: Introducing substituents onto the imidazole ring can influence its electronic properties and steric profile. For example, the addition of nitro groups has been shown to improve binding to fungal cytochrome P450.

Aromatic Ring Introduction:

In related structures, the addition of an aromatic ring, such as a phenyl group, to the ethanol (B145695) backbone (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) has been a key strategy in developing potent antifungal agents. nih.govresearchgate.net The nature and substitution pattern of this aromatic ring are critical for activity.

The following table summarizes SAR findings for related imidazole-based compounds, which can guide the derivatization of this compound.

| Modification Site | Modification Type | Observed Effect on Activity | Reference |

| Propanol Hydroxyl Group | Aromatic Biphenyl Esters | Increased antifungal activity against Candida species. | nih.gov |

| Propanol Backbone | Introduction of Phenyl Group | Key for potent antifungal activity. | nih.govresearchgate.net |

| Chiral Center | (-) Isomer | Up to 500 times more active than (+) isomer in antifungal assays. | nih.gov |

| Imidazole Ring | Nitro Group Substitution | Improved binding to fungal cytochrome P450. |

These SAR studies, often complemented by molecular modeling, help in the rational design of new derivatives with improved potency and selectivity. researchgate.netnih.gov

Polymerization and Macromolecular Integration

The functional groups of this compound and its derivatives also allow for their integration into polymeric structures. This can be achieved either by polymerizing a monomer derived from the compound or by grafting it onto an existing polymer backbone.

Polymerization of Imidazole-Containing Monomers: While direct polymerization of this compound is not commonly reported, derivatives of imidazole can be converted into polymerizable monomers. For instance, vinyl imidazole and its derivatives are known to undergo polymerization. A study describes the polymerization of vinyl 2-(1H-imidazol-1-yl)acetate, initiated by AIBN (Azobisisobutyronitrile), to form a polymer precipitate. mdpi.com This suggests a potential route where the hydroxyl group of this compound could be esterified with a vinyl-containing carboxylic acid to create a new monomer for radical polymerization.

Grafting onto Polymers: The imidazole moiety can be grafted onto existing polymers to impart new functionalities. For example, research has been conducted on the functionalization of polymers like poly(vinyl alcohol) (PVA) with imidazole derivatives. mdpi.com In one approach, a copolymer containing an active hydroxyl group and an imidazole ring was synthesized, which could then be further modified. mdpi.com The hydroxyl group of this compound could potentially be used to attach the molecule to polymer backbones containing reactive groups like isocyanates or acid chlorides.

The integration of imidazole-containing units into macromolecules is of interest for creating materials with specific properties, such as ion-conductive membranes, catalysts, or materials with antimicrobial surfaces. mdpi.comnih.gov

Coordination Chemistry of 2 1h Imidazol 1 Yl Propan 1 Ol As a Ligand

Ligand Design and Coordination Modes in Metal Complexes

The molecular structure of 2-(1h-imidazol-1-yl)propan-1-ol, featuring both a nitrogen donor atom in the imidazole (B134444) ring and an oxygen donor from the hydroxyl group, presents intriguing possibilities for its role as a ligand in metal complexes.

Monodentate vs. Bidentate Coordination via Nitrogen and Oxygen Donors

The presence of two potential donor sites, the N3 atom of the imidazole ring and the oxygen atom of the propanol (B110389) side chain, allows for versatile coordination behavior. This compound could theoretically act as either a monodentate or a bidentate ligand.

As a monodentate ligand , it would most likely coordinate to a metal center through the more sterically accessible and electronically favorable sp²-hybridized nitrogen atom (N3) of the imidazole ring. This mode of coordination is common for simple imidazole derivatives.

Alternatively, the ligand could exhibit bidentate coordination , where both the imidazole nitrogen and the hydroxyl oxygen bind to the same metal center, forming a stable five-membered chelate ring. This chelation would be expected to enhance the thermodynamic stability of the resulting complex, an observation known as the chelate effect. The likelihood of bidentate coordination would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Structural Feature |

| Monodentate | Imidazole N3 | Terminal coordination |

| Bidentate | Imidazole N3 and Hydroxyl O | 5-membered chelate ring |

Synthesis of Homo- and Heteroleptic Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for the formation of coordination compounds.

Homoleptic complexes , containing only this compound as a ligand, could potentially be synthesized by reacting a metal salt with an excess of the ligand in a suitable solvent. The stoichiometry of the resulting complex (e.g., [M(L)₂], [M(L)₄], where L is the ligand) would be influenced by the coordination number and preferred geometry of the metal ion.

Heteroleptic complexes , which contain more than one type of ligand, could be prepared by reacting a metal salt with a stoichiometric mixture of this compound and another ligand. This approach allows for the fine-tuning of the electronic and steric properties of the resulting complex. For instance, co-ligands such as phosphines, halides, or other N-heterocycles could be incorporated. The synthesis of heteroleptic complexes often involves a step-wise addition of the ligands.

Spectroscopic and Structural Characterization of Metal-2-(1h-Imidazol-1-yl)propan-1-ol Complexes

A combination of spectroscopic and crystallographic techniques would be essential to unequivocally determine the structure and bonding in any synthesized complexes of this compound.

X-ray Crystallography for Geometric and Electronic Structure Determination

Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-N(imidazole) Bond Length | ~2.0 - 2.2 Å |

| M-O(hydroxyl) Bond Length | ~2.1 - 2.3 Å |

| N-M-O Bite Angle | ~80 - 90° |

Note: These values are illustrative and would vary depending on the specific metal ion.

Advanced Spectroscopic Probes of Metal-Ligand Interactions

A suite of spectroscopic techniques would be employed to characterize the complexes in both solid and solution states.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring and the C-O and O-H stretching of the propanol group upon coordination would provide evidence of ligand binding. A shift in the C-O stretching frequency and a broadening or shift of the O-H band would be indicative of the hydroxyl group's involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes in solution. Shifts in the chemical shifts of the imidazole and propanol protons and carbons upon coordination would provide insight into the electronic environment of the ligand.

UV-Visible (UV-Vis) Spectroscopy: This technique would be used to study the electronic transitions within the complexes, particularly for those involving transition metals with d-electrons. The appearance of new absorption bands or shifts in existing bands upon complexation can provide information about the coordination geometry and the nature of the metal-ligand bonding.

Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and to confirm their stoichiometry.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing imidazole-based ligands are known to exhibit catalytic activity in a variety of organic transformations. While no specific catalytic applications of this compound complexes have been reported, one can speculate on their potential based on related systems. The combination of a tunable N-heterocyclic ligand and a catalytically active metal center could lead to applications in areas such as:

Oxidation Catalysis: The complexes could potentially catalyze the oxidation of various substrates, such as alcohols or alkenes.

C-C Coupling Reactions: Palladium or nickel complexes of this ligand might be explored as catalysts in cross-coupling reactions, such as Suzuki or Heck couplings.

Polymerization: The defined coordination geometry of these complexes could be advantageous in the catalytic polymerization of olefins.

The chirality of the ligand, arising from the stereocenter at the second carbon of the propanol chain, could also be exploited in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Heterogeneous Catalysis and Metal-Organic Framework (MOF) Development

Similarly, the application of this compound in the field of heterogeneous catalysis is not documented. This would include its use as a ligand in the construction of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. While many imidazole-based ligands have been successfully employed as linkers in MOF synthesis, this compound has not been featured in any published research in this capacity.

Photocatalytic Activity of Designed Complexes

The potential for this compound to form photocatalytically active complexes has not been explored in the scientific literature. Research in this domain would involve the design and synthesis of coordination compounds that can absorb light and promote chemical reactions. There are no reports on the synthesis of such complexes with this ligand or any investigation into their photophysical properties and catalytic performance.

Biological and Pharmacological Investigations of 2 1h Imidazol 1 Yl Propan 1 Ol and Its Analogues

Antimicrobial Research and Mechanistic Insights

Analogues of 2-(1h-imidazol-1-yl)propan-1-ol have been the subject of extensive research to evaluate their efficacy against a range of pathogenic microorganisms. These studies have explored their activity against bacteria, fungi, and viruses, shedding light on their potential as novel antimicrobial agents.

Broad-Spectrum Antibacterial Efficacy Studies

The antibacterial potential of imidazole (B134444) derivatives has been well-documented, with research highlighting their activity against both Gram-positive and Gram-negative bacteria. A notable analogue, metronidazole (B1676534), chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol, is a widely used antibiotic for treating infections caused by anaerobic bacteria. nih.govnih.govwikipedia.org Its mechanism of action involves the reduction of its nitro group within anaerobic organisms to form reactive nitroso radicals that disrupt microbial DNA synthesis. wikipedia.org

Furthermore, hybrid molecules incorporating the imidazole moiety have demonstrated significant antibacterial action. For instance, hybrids of 2-methyl-5-nitro-1H-imidazole and a 1H-dibenzo[a,c]carbazole derivative have shown considerable activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Similarly, quinolone/imidazole hybrids have exhibited potent activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Another study focused on 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a pro-drug designed to release a potent antibacterial agent specifically within anaerobic bacterial cells. This compound demonstrated specific activity against these types of bacteria.

While these studies underscore the general antibacterial potential of imidazole-containing compounds, comprehensive broad-spectrum antibacterial efficacy studies specifically on this compound and its closer, non-nitro analogues are less prevalent in the reviewed literature.

Antifungal and Antiviral Activity Profiling

Antifungal Activity:

The antifungal properties of this compound analogues, particularly derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol and 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol, have been extensively investigated. These compounds have shown promising activity against various Candida species, which are common causes of fungal infections in humans. nih.govnih.govmdpi.com

A study on aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol revealed that several compounds exhibited more potent antifungal activity against Candida albicans and other non-albicans Candida species than the standard drug fluconazole. Notably, the levorotatory (-) isomers of some of these derivatives were found to be significantly more active than their dextrorotatory (+) counterparts. nih.gov

Similarly, new aromatic and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have demonstrated superior anti-Candida activity compared to fluconazole. nih.gov Oxime esters of 3-(1H-imidazol-1-yl)propan-1-one also showed potent in vitro activity against fluconazole-resistant strains of C. albicans and C. tropicalis. mdpi.com

| Compound Type | Test Organism(s) | Key Findings | Reference(s) |

| Aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol | Candida albicans, non-albicans Candida spp. | More active than fluconazole; (-) isomers significantly more potent. | nih.gov |

| Aromatic and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols | Candida albicans, Candida tropicalis | Better anti-Candida activity than fluconazole. | nih.gov |

| Oxime esters of 3-(1H-imidazol-1-yl)propan-1-one | Fluconazole-resistant C. albicans and C. tropicalis | Potent in vitro activity against resistant strains. | mdpi.com |

Antiviral Activity:

The antiviral potential of imidazole derivatives has been explored against a variety of viruses. nih.gov Research has covered a range of imidazole-containing compounds and their action against viruses such as influenza, HIV, and coronaviruses. nih.gov For example, some 2-phenylbenzimidazole (B57529) analogues have demonstrated activity against viruses like Coxsackie virus B4 and Herpes Simplex Virus-1. nih.gov However, specific antiviral activity profiling for this compound and its immediate analogues is not extensively detailed in the currently available literature.

Cellular and Molecular Targets of Antimicrobial Action

The primary mechanism of antifungal action for azole compounds, including imidazole derivatives, is the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the fungal membrane integrity, leading to cell growth inhibition and death. This mechanism is the hypothesized target for the antifungal 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. researchgate.net

In the context of antibacterial activity, the mechanism for nitroimidazole analogues like metronidazole is the formation of DNA-damaging nitroso radicals through bioreduction within anaerobic bacteria. wikipedia.org For other non-nitroimidazole antibacterial analogues, the precise cellular and molecular targets are less clearly defined and may vary.

The antiviral mechanisms of imidazole derivatives are diverse and depend on the specific compound and virus. Some have been found to inhibit viral entry, replication, or the function of viral enzymes. For instance, some imidazole derivatives have been investigated as inhibitors of the interaction between viral proteins and host cell factors, which is essential for viral replication. nih.gov

Anticancer Research and Cytotoxicity Mechanisms

The anticancer properties of imidazole-based compounds are a significant area of research, with studies focusing on their ability to kill cancer cells and the underlying molecular mechanisms.

In Vitro Cytotoxicity on Diverse Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of various imidazole analogues on a range of human cancer cell lines. For example, 2-aryl-1H-phenanthro[9,10-d]imidazoles have shown extremely potent cytotoxic activity, with IC50 values in the sub-nanomolar range against AGS (gastric adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. ijcce.ac.irresearchgate.net

Imidazo[1,2-a]pyridine hybrids have also been evaluated for their cytotoxic potential against A549 (lung cancer) and HepG2 cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug Cisplatin. chemmethod.com Furthermore, novel imidazo[1,2-a]pyridines have demonstrated strong cytotoxic effects against the HCC1937 breast cancer cell line. nih.gov A study on 2-amino-1H-imidazol based synthetic analogues also reported cytotoxic effects on murine 4T1 breast cancer, human A549 lung cancer, and HL-60 human myeloid leukemia cells.

While these findings are promising for the broader class of imidazole derivatives, there is a lack of specific in vitro cytotoxicity data for this compound and its direct analogues across a diverse panel of cancer cell lines in the reviewed literature.

| Compound Class | Cancer Cell Line(s) | IC50 Values | Reference(s) |

| 2-aryl-1H-phenanthro[9,10-d]imidazoles | AGS, MCF-7, HepG2 | Sub-nanomolar to low micromolar | ijcce.ac.irresearchgate.net |

| Imidazo[1,2-a]pyridine hybrids | A549, HepG2 | ~50-54 µM | chemmethod.com |

| Novel Imidazo[1,2-a]pyridines | HCC1937 | 45-79.6 µM | nih.gov |

| 2-amino-1H-imidazol analogues | HL-60, 4T1, A549 | 2.91-15 µM |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer activity of many imidazole derivatives is attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.

Apoptosis Induction:

Research has shown that imidazole itself can inhibit the viability of colon cancer cells by activating apoptosis. nih.gov This involves the increased generation of reactive oxygen species (ROS), activation of caspases (key enzymes in the apoptotic cascade), and modulation of apoptotic proteins. nih.gov Specifically, imidazole treatment has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov

Analogues such as certain imidazo[1,2-a]pyridines have been shown to induce the extrinsic pathway of apoptosis, as evidenced by the increased activity of caspase-7 and caspase-8, and the cleavage of PARP in treated breast cancer cells. nih.gov

Cell Cycle Arrest:

In addition to inducing apoptosis, imidazole derivatives can cause cancer cells to arrest at specific phases of the cell cycle. For instance, imidazole has been shown to cause an increase in the proportion of colon cancer cells in the G0/G1 phase. nih.gov Other imidazole-based compounds have been found to induce cell cycle arrest at the G2/M phase. rsc.orgnih.gov For example, a 2,2'-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine derivative was found to induce G2/M phase arrest in A549 lung cancer cells. rsc.orgresearchgate.net This arrest is often linked to the disruption of microtubule dynamics, which are essential for mitosis. nih.gov

While these studies provide valuable insights into the mechanisms of action for various imidazole compounds, specific investigations into the apoptosis induction and cell cycle arrest mechanisms of this compound and its direct analogues are needed to fully understand their anticancer potential.

Angiogenesis Inhibition and Metastasis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The imidazole scaffold has been identified in compounds with potent anti-angiogenic properties. For instance, certain imidazole-based supramolecular complexes have demonstrated significant potential as anticancer agents by, in part, inhibiting tumor growth through mechanisms that can include the disruption of angiogenesis. nih.gov

Further research is necessary to specifically evaluate this compound in angiogenesis and metastasis assays to determine its potential in this therapeutic area.

Enzyme Modulation and Receptor Binding Studies

The biological activity of imidazole-containing compounds is often attributed to their ability to interact with and modulate the function of key biological enzymes and receptors. nih.gov The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, leading to inhibition or activation. mdpi.com

Imidazole derivatives have been shown to inhibit a variety of enzymes. For example, a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their inhibitory activity against p38 MAP kinase, an enzyme involved in inflammatory responses. acs.orgnih.gov The study found that certain derivatives exhibited considerable inhibitory activity, with IC50 values in the nanomolar range. acs.orgnih.gov Docking studies revealed that these compounds could bind to the active site of p38 MAP kinase through hydrogen bonding and other molecular interactions. acs.org

Additionally, some imidazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. nih.gov The ability of these compounds to scavenge free radicals and inhibit NOS suggests their potential in conditions associated with oxidative stress and inflammation. nih.gov

The table below summarizes the enzyme inhibitory activity of some imidazole derivatives, providing a reference for the potential activity of this compound.

| Compound Class | Target Enzyme | Observed Activity |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives | p38 MAP Kinase | Inhibition (IC50 in nM range) acs.orgnih.gov |

| Imidazole derivatives | Nitric Oxide Synthase (NOS) | Inhibition nih.gov |

The imidazole moiety is a key component of ligands that bind to a variety of receptors. For instance, imidazole-derived compounds have been developed as agonists for the Neurotensin 1 Receptor (NTR1), a G protein-coupled receptor involved in various physiological processes. nih.gov These studies have highlighted the importance of the imidazole scaffold in achieving potent and effective receptor activation. nih.gov

While specific receptor binding data for this compound is not available, the existing literature on related compounds suggests that it could potentially interact with various receptors, and its binding affinity would be dependent on the specific receptor and the conformation it adopts.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of imidazole derivatives is highly dependent on their chemical structure. SAR and SPR studies are crucial for understanding how different structural modifications influence the pharmacological properties of these compounds.

SAR studies on various series of imidazole derivatives have provided valuable insights into the role of substituents on the imidazole ring. For example, in a series of 2,5-diarylated imidazole derivatives, the introduction of electron-withdrawing or electron-donating groups at different positions on the phenyl rings had a significant impact on their antifungal activity. nih.gov The study revealed that the size, position, and electronic effect of the substituents are critical for bioactivity. nih.gov

Another study on 1-alkyl imidazole derivatives showed that their antibacterial activity increased with the length of the alkyl chain up to nine carbons. mdpi.com Furthermore, the substitution of methyl and nitro groups at the 2- and 4-positions of the imidazole ring was found to enhance antibacterial activity. mdpi.com These findings underscore the importance of the substitution pattern on the imidazole core for modulating biological activity.

The table below presents a summary of SAR findings for different classes of imidazole derivatives.

| Imidazole Derivative Class | Structural Modification | Impact on Bioactivity |

| 2,5-diarylated imidazoles | Substituents on phenyl rings (electron-withdrawing/donating, position, size) | Modulates antifungal activity nih.gov |

| 1-alkyl imidazoles | Increasing alkyl chain length (up to C9) | Increases antibacterial activity mdpi.com |

| 2,4-substituted imidazoles | Methyl and nitro groups at C2 and C4 | Enhances antibacterial activity mdpi.com |

The propanol (B110389) moiety in this compound is expected to play a significant role in its pharmacological properties. The hydroxyl group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often a key determinant of binding affinity and specificity.

In a study of imidazole-derived agonists for the NTR1 receptor, the presence of a carboxylic acid function, which can also engage in hydrogen bonding, was noted to influence the compound's properties. nih.gov While not a propanol group, this highlights the importance of polar functional groups in the side chain for molecular recognition and pharmacological profile.

Furthermore, the synthesis of imidazole-based compounds often involves the use of precursors with hydroxyl groups, such as 3-(1H-imidazol-1-yl)propan-1-amine, which is structurally related to the propanol derivative. nih.gov The flexibility of the propanol side chain also allows the imidazole ring to adopt various orientations, which can be crucial for fitting into the binding pockets of different biological targets. The chirality of the propanol moiety (as in (S)- and (R)-enantiomers) can also lead to stereospecific interactions with chiral biological macromolecules, resulting in different pharmacological activities for each enantiomer.

Stereochemical Effects on Biological Potency and Selectivity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in the biological activity of many pharmaceutical compounds. For chiral molecules like this compound and its analogues, the different spatial orientations of its enantiomers can lead to significant variations in their interaction with biological targets, such as enzymes and receptors. This disparity in interaction often results in one enantiomer exhibiting greater therapeutic potency and selectivity compared to its mirror image.

The significance of chirality in drug design is well-established, as enantiomers of the same chiral drug can possess distinct pharmacodynamic and pharmacokinetic properties. researchgate.net The therapeutic activity of a chiral drug is typically associated with one enantiomer, referred to as the eutomer, which is more potent. The other enantiomer, or distomer, is often less active but can sometimes be responsible for undesirable side effects. researchgate.net Consequently, the development of single-enantiomer drugs has become a major focus in the pharmaceutical industry to enhance safety and efficacy. researchgate.net

In the context of imidazole-based antifungal agents, the azole ring is a key pharmacophoric group that coordinates with the heme iron of the target enzyme, cytochrome P450 14α-demethylase (CYP51). nih.govresearchgate.net The specific stereochemistry of the molecule dictates the orientation and binding affinity of the imidazole moiety within the active site of the enzyme, thereby influencing its inhibitory potency.

Research into the enantiomers of imidazole derivatives has demonstrated that biological activity is often stereospecific. For instance, studies on analogues of this compound have shown that the (S)-enantiomers tend to exhibit higher antifungal activity than their (R)-counterparts. This suggests that the spatial arrangement of the substituents around the chiral center in the (S)-configuration allows for a more favorable interaction with the active site of the fungal CYP51 enzyme.

For example, in the enantioselective synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, a class of compounds structurally related to this compound, the (S)-stereoisomers were specifically prepared to target improved antifungal activity. researchgate.net This strategic synthetic choice underscores the recognized importance of stereochemistry in the potency of these compounds. The data below illustrates the antifungal activity of some of these chiral derivatives.

| Compound | Stereoisomer | Test Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivative 15 | Not Specified | Candida albicans | 0.125 |

| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivative 19 | Not Specified | Candida glabrata | 0.25 |

While the above table provides data on related imidazole derivatives, it highlights the potent antifungal activity that can be achieved with this structural class. researchgate.net Further research focusing on the specific enantiomers of this compound is necessary to fully elucidate the stereochemical requirements for optimal antifungal potency and selectivity. The synthesis of individual enantiomers of nitroimidazole analogues, such as (S)-1-(tert-Butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, also points to the keen interest in isolating stereoisomers to evaluate their specific biological contributions. nih.gov

Applications of 2 1h Imidazol 1 Yl Propan 1 Ol in Materials Science and Industrial Processes

Utilization as a Monomer or Building Block for Functional Polymers

The bifunctional nature of 2-(1h-Imidazol-1-yl)propan-1-ol, possessing a polymerizable hydroxyl group and a functional imidazole (B134444) moiety, positions it as a valuable monomer for creating specialized polymers. The imidazole ring, in particular, imparts unique chemical and physical properties to the resulting polymeric materials.

The synthesis of polymers incorporating imidazole functionalities is a key area of research. Imidazole-based monomers can be polymerized or co-polymerized with other monomers, such as polyethylene (B3416737) glycol (PEG), to form stable polymer films. google.com These processes allow for the creation of homopolymers with various pendant imidazole structures or copolymers that combine the properties of different functional groups. google.com

One advanced approach involves the synthesis of poly(ionic liquid)s (PILs), which merge the characteristics of ionic liquids with the mechanical stability and processability of polymers. nih.gov In this context, imidazole-based ionic liquid monomers can be synthesized and subsequently polymerized, often with a cross-linking agent, to produce materials with enhanced chemical compatibility and durability. nih.gov The conditions of polymerization, including the choice of solvent, initiator, and the ratio of monomer to cross-linker, are critical factors that influence the properties and performance of the final polymeric material. nih.gov

Imidazole-containing polymers, derived from monomers like this compound, have shown significant promise in separation and purification technologies, particularly for membranes and adsorbents.

Membranes: These polymers are especially effective in creating facilitated transport membranes for carbon dioxide (CO₂) capture. google.com The imidazole groups within the polymer matrix act as CO₂ carrier sites. google.com The mechanism is influenced by the pKa of the imidazole group, which allows for efficient interaction with and transport of CO₂. google.com These membranes are being developed to offer a more energy-efficient alternative to traditional solvent-based technologies for capturing CO₂ from industrial sources. google.com Furthermore, imidazole-grafted polymers are used in proton exchange membranes (PEMs) for applications at elevated temperatures under anhydrous conditions. researchgate.net The imidazole rings enhance the proton conductivity of the membranes, a critical factor for fuel cell performance. researchgate.net

Adsorbents: Hyper-cross-linked polymers modified with imidazole groups serve as highly effective adsorbents for removing compounds from aqueous solutions. researchgate.net The imidazole moieties contribute to the adsorption capacity through mechanisms like acid-base interactions and hydrogen bonding. researchgate.net Research comparing different synthesis methods has shown that while one method may yield a higher specific surface area, another can result in a higher density of imidazole moieties, which directly enhances adsorption capacity for certain molecules. researchgate.net For instance, these polymers have demonstrated high efficiency in adsorbing substances like salicylic (B10762653) acid and tea polyphenols. nih.govresearchgate.net

Table 1: Research Findings on Imidazole-Modified Polymer Adsorbents

| Polymer Type | Target Adsorbate | Maximum Adsorption Capacity (qmax) | Key Adsorption Mechanism |

|---|---|---|---|

| Imidazole-modified hyper-cross-linked polymer (N-LCMPs) | Salicylic Acid | 295.2 mg/g | Acid-base interaction and hydrogen bonding researchgate.net |

| Imidazole-modified hyper-cross-linked polymer (N-HCLPs) | Salicylic Acid | 263.2 mg/g | Acid-base interaction and hydrogen bonding researchgate.net |

| Imidazole ionic liquid copolymer | Tea Polyphenols | 521 mg/g | Multiple interactions including ionic and hydrogen bonding nih.gov |

Role in Supramolecular Chemistry and Self-Assembly Processes

The specific structural features of the imidazole ring—containing both a proton-donating N-H group and a proton-accepting sp²-hybridized nitrogen atom—make it an excellent candidate for building complex, ordered structures through non-covalent interactions.

The imidazole group is a powerful tool in crystal engineering for the construction of supramolecular networks. researchgate.net It can act as both a hydrogen bond donor and acceptor, allowing it to link molecules into well-defined architectures. researchgate.net Various hydrogen-bonded motifs, such as homomeric and heteromeric ring structures, have been identified in crystals containing imidazole or its derivatives like 2,2'-biimidazole. researchgate.net These interactions are fundamental to creating layered, helical, or channeled three-dimensional structures, demonstrating the role of the imidazole moiety as a supramolecular agent.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. They are critical for modifying surface properties in fields like electronics and biotechnology. Molecules designed for SAMs typically have three parts: an anchor group that binds to the substrate, a spacer chain, and a terminal functional group that dictates the surface chemistry.

For a molecule like this compound, the hydroxyl group could potentially serve as an anchor for specific oxide surfaces, while the imidazole ring would act as the terminal functional group. The design of SAMs is highly intentional; for instance, in perovskite solar cells, SAMs with specific terminal groups are engineered to serve as efficient hole-selective layers. rsc.orgresearchgate.net Similarly, in biosensor applications, mixed SAMs are designed to control the immobilization of proteins like streptavidin. researchgate.net By using a "diluent" thiol alongside a biotin-terminated thiol, researchers can precisely control the surface density of the functional biotin (B1667282) group, ensuring specific binding and minimizing non-specific adsorption. researchgate.net This principle of using mixed components to fine-tune surface properties is a key strategy in SAM design. researchgate.net

Table 2: Components and Functions in Representative Self-Assembled Monolayers (SAMs)

| SAM Application | Anchor Group | Spacer/Core | Terminal Functional Group | Primary Function of SAM |

|---|---|---|---|---|

| Perovskite Solar Cells | Phosphonic Acid | Tricyclic aromatic rings (with O, S, or Se) | Carbazole derivatives | Hole selection and interface passivation rsc.orgresearchgate.net |

| Biosensors | Thiol (on Gold) | Alkyl or Oligo(ethylene glycol) (OEG) | Biotin | Specific immobilization of streptavidin researchgate.net |

| Biosensors (Control) | Thiol (on Gold) | Oligo(ethylene glycol) (OEG) | Hydroxyl (-OH) | Resist non-specific protein adsorption researchgate.net |

Innovative Roles in Catalysis and Chemical Engineering

The imidazole ring is a prominent functional group in the field of catalysis. Compounds like this compound can play a role either as a precursor to catalytic molecules or as a component of a catalytic material.

Chiral derivatives of imidazole are valuable as ligands in asymmetric catalysis, such as in palladium-catalyzed cross-coupling reactions. The imidazole moiety can coordinate effectively with metal centers, which is a fundamental aspect of how many catalysts function. The development of such catalytic systems is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Furthermore, imidazole-containing materials are themselves used as catalysts. For example, polymers with grafted imidazole rings have attracted interest for their catalytic potential. researchgate.net In chemical engineering, various catalytic methodologies have been developed for the synthesis of five-membered cyclic ureas like imidazolones, which are important pharmaceutical scaffolds. acs.org These processes often employ metal catalysts to facilitate the reaction between simple precursors like ureas and 1,2-diols. acs.org The development of efficient and recyclable catalysts, such as γ-Al₂O₃ or polyethylene glycol-supported bases, is an ongoing area of research aimed at making these chemical transformations more sustainable. mdpi.com

Immobilized Catalysts and Support Materials

The functional characteristics of this compound, specifically the presence of a reactive hydroxyl group and a coordinating imidazole ring, position it as a valuable precursor in the synthesis of immobilized catalyst systems. While direct applications are not extensively documented, the structural motifs of the molecule are central to established methods of catalyst immobilization. The imidazole moiety can act as a ligand, coordinating with various transition metals to form catalytically active complexes. These complexes can then be anchored to solid supports through the propanol (B110389) group, creating a heterogeneous catalyst.

The chirality of this compound is of particular significance in the development of catalysts for asymmetric synthesis. Chiral imidazolium (B1220033) derivatives are known to serve as effective ligands in asymmetric catalysis, for instance, in palladium-catalyzed cross-coupling reactions. The enantiopurity of the catalyst, derived from the chiral propanol backbone, can influence the stereochemical outcome of a reaction, a critical factor in the synthesis of pharmaceuticals and other bioactive molecules.

The process of immobilization involves the covalent attachment of the catalyst or its ligand to a solid support. Materials such as silica (B1680970), alumina (B75360), polymers, and more recently, graphene oxide, have been employed as supports for ionic liquids and other catalytic species. uniroma1.it The hydroxyl group of this compound provides a convenient handle for such covalent linkage, enhancing catalyst stability and preventing its leaching into the reaction mixture. This not only facilitates the separation and recovery of the catalyst for reuse but also contributes to greener and more cost-effective chemical processes.

A hypothetical scheme for the application of this compound in creating an immobilized catalyst could involve the following steps:

Complex Formation: Reaction of this compound with a suitable metal salt (e.g., a palladium or ruthenium precursor) to form a metal-imidazole complex.

Support Functionalization: Modification of a solid support (e.g., silica gel) to introduce reactive groups that can couple with the hydroxyl group of the propanol moiety.

Immobilization: Covalent bonding of the metal-ligand complex to the functionalized support.

The resulting heterogeneous catalyst would benefit from the combined advantages of the catalytic activity of the metal center, the stereodirecting influence of the chiral ligand, and the practical benefits of immobilization.

Green Solvents or Additives in Chemical Processes

The pursuit of environmentally benign chemical processes has led to the exploration of novel solvent systems that can replace volatile and often toxic organic solvents. Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as a promising class of green solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazolium-based ionic liquids are among the most extensively studied and utilized ILs. nih.govmdpi.com

This compound serves as a potential building block for the synthesis of task-specific ionic liquids. The imidazole core is a common cationic component of many ionic liquids, while the propanol side chain offers a site for further functionalization. By modifying the hydroxyl group or quaternizing the imidazole nitrogen, a wide array of ionic liquids with tailored properties can be synthesized. For instance, the introduction of longer alkyl chains can influence the IL's miscibility with other liquids and its ability to dissolve specific solutes. nih.gov

The application of imidazolium-based ionic liquids as green solvents is widespread. They have been successfully used in various organic reactions, including synthesis of heterocyclic compounds, where they can enhance reaction rates and selectivity. mdpi.comresearchgate.net Furthermore, their non-volatile nature minimizes solvent loss to the atmosphere, contributing to a safer and more sustainable process.